2-Furanmethanol, 5-(3-fluorophenyl)-
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Overview
Description
2-Furanmethanol, 5-(3-fluorophenyl)- is an organic compound with the molecular formula C11H9FO2 It consists of a furan ring substituted with a hydroxymethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(3-fluorophenyl)- typically involves the reaction of 3-fluorobenzaldehyde with furfuryl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the reagents are combined in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, 5-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-fluorophenyl)-2-furancarboxylic acid.
Reduction: Formation of 5-(3-fluorophenyl)-2-furanmethanol or 5-(3-fluorophenyl)-2-furanmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furanmethanol, 5-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(3-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
5-(2-Fluorophenyl)-2-furanmethanol: Similar structure but with the fluorophenyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
2-Furanmethanol, 5-(3-fluorophenyl)- is unique due to the presence of both the furan ring and the fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
33342-27-7 |
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Molecular Formula |
C11H9FO2 |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[5-(3-fluorophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2 |
InChI Key |
AETHGBXPSQJZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CO |
Origin of Product |
United States |
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